molecular formula C28H32N2O3S B2681337 N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690644-00-9

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B2681337
CAS No.: 690644-00-9
M. Wt: 476.64
InChI Key: UNGIWEBNURVRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a benzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3S/c1-21-8-9-22(2)27(18-21)34(32,33)29-20-25-10-12-26(13-11-25)28(31)30-16-14-24(15-17-30)19-23-6-4-3-5-7-23/h3-13,18,24,29H,14-17,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGIWEBNURVRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the benzenesulfonamide moiety via sulfonation. The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pressure.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Research indicates that this compound exhibits potent inhibitory activity against various isoforms of human carbonic anhydrases (hCAs), particularly hCA II, IX, and XII. The following table summarizes the inhibitory activity against different isoforms:

CompoundhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide25012.5255.7

Therapeutic Applications

The primary therapeutic applications of this compound include:

  • Treatment of Glaucoma : Due to its ability to inhibit carbonic anhydrases involved in aqueous humor production.
  • Management of Edema : As a diuretic agent through the inhibition of renal carbonic anhydrases.
  • Cancer Therapy : Targeting tumor-associated carbonic anhydrases that are overexpressed in various cancers.

Case Studies

  • Study on Carbonic Anhydrase Inhibition : A study evaluated a library of benzenesulfonamide derivatives, including this compound, showing significant inhibition against hCA II and IX with low nanomolar IC50 values . The findings suggest its potential as a therapeutic agent in conditions where carbonic anhydrase activity is dysregulated.
  • In Vitro Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on various cancer cell lines, demonstrating promising results that warrant further investigation into its anticancer properties .
  • Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and carbonic anhydrase isoforms, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction cascades and metabolic processes, which are crucial for understanding its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide shares structural similarities with other piperidine derivatives and benzenesulfonamide compounds.
  • Examples include N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide and N-{4-[(4-phenyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide.

Uniqueness

  • The unique combination of the piperidine ring, benzyl group, and benzenesulfonamide moiety in this compound provides distinct chemical and biological properties.
  • Its specific interactions with molecular targets and pathways set it apart from other similar compounds, making it a valuable subject for further research.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-{4-[(4-benzyl-1-piperidinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. Sulfonamides are known for their broad biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, exploring its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H24N2O2S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

This compound features a sulfonamide group, a piperidine ring, and various aromatic substituents that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Anticancer Activity :
    • Similar compounds have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms. Inhibition of PARP can enhance the efficacy of cancer therapies, particularly in tumors with BRCA mutations.
    • Studies indicate that sulfonamide derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
  • Anti-inflammatory Properties :
    • Sulfonamides are known to modulate inflammatory pathways, which may contribute to their potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The sulfonamide moiety is historically significant for its antibacterial properties, particularly against Gram-positive bacteria by inhibiting dihydropteroate synthase (DHPS) in the folate synthesis pathway .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds have revealed that modifications to the piperidine ring and the sulfonamide group can significantly enhance biological activity. For instance:

  • N-benzyl Substituents : Introducing various benzyl groups has been shown to improve binding affinity and selectivity towards specific biological targets .
  • Alkyl Chain Variations : Alterations in alkyl chain lengths and branching can affect the potency of the compound against different receptors or enzymes involved in disease pathways .

Data Table: Biological Activities of Related Compounds

Compound NameStructureKey Biological ActivityReference
N-benzyl-p-toluenesulfonamideStructureInhibitor of ATPase activity in skeletal myosin II
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)-1(2H)-phthalazinoneStructurePARP inhibitor with anticancer properties
4-{3-[4-(4-fluorophenyl)piperazine-1-carbonyl]benzyl}-1(2H)-phthalazinoneStructurePotential antitumor activity

Case Studies

  • In Vitro Studies :
    • A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.
  • Mechanistic Studies :
    • Mechanistic investigations revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: The synthesis involves coupling a piperidine-carboxamide moiety with a sulfonamide-bearing benzyl group. Key steps include:

  • Amide bond formation : Use coupling agents like HATU or EDCI with DMF as solvent, monitored by TLC (Rf ~0.4 in EtOAc/hexane 1:1).
  • Purification : Column chromatography (silica gel, gradient elution with 20–50% EtOAc/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Adjust reaction stoichiometry (1.2 eq. of benzylamine derivative) and temperature (60–80°C for 12–24 hrs) to mitigate steric hindrance from the 2,5-dimethylbenzenesulfonamide group .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic peaks:
  • Piperidine protons (δ 1.4–4.3 ppm, multiplet) and benzyl CH₂ (δ 4.1–4.5 ppm) .
  • Sulfonamide NH (δ 7.1–7.6 ppm, broad singlet) and aromatic protons (δ 7.5–8.1 ppm) .
    • IR spectroscopy : Confirm carbonyl (C=O, ~1650–1680 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
    • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • X-ray diffraction : Use SHELXL for refinement (monoclinic P2₁/c space group, Z = 4). Key parameters:
  • Bond lengths: C=O (1.21–1.23 Å), C–N (1.34–1.36 Å) .
  • Torsion angles: Piperidine ring puckering (θ ~20–30°) to confirm chair conformation .
    • Validation : Compare experimental data with Cambridge Structural Database entries for analogous piperidine-sulfonamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 2,5-dimethylbenzenesulfonamide group in biological activity?

Methodological Answer:

  • Analog synthesis : Replace dimethyl groups with halogens (e.g., Cl, F) or electron-withdrawing groups to assess effects on enzyme binding .
  • Biological assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assay. Compare IC₅₀ values (reported range: 5–50 nM for similar sulfonamides) .
  • Docking simulations : Use AutoDock Vina to model interactions between the sulfonamide group and zinc ion in the enzyme active site .

Q. How should researchers address contradictions in NMR data arising from dynamic molecular behavior?

Methodological Answer:

  • Variable-temperature NMR : Conduct experiments at 25°C and 60°C to detect coalescence of split peaks (e.g., piperidine ring inversion) .
  • 2D NMR (COSY, NOESY) : Identify through-space correlations between benzyl and piperidine protons to confirm spatial proximity .
  • DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to predict chemical shifts and compare with experimental data .

Q. What strategies validate the compound’s purity in high-throughput screening workflows?

Methodological Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 50 mm) with 0.1% formic acid in H₂O/MeCN (gradient: 10–90% MeCN over 10 min). Monitor [M+H]⁺ at m/z ~500–510 .
  • Elemental analysis : Ensure residual solvent content (e.g., DMF) is <0.1% via Karl Fischer titration .
  • Stability testing : Incubate at 40°C/75% RH for 4 weeks; confirm <2% degradation by HPLC .

Q. How can crystallographic twinning affect refinement of this compound’s structure, and how is it resolved?

Methodological Answer:

  • Detection : Analyze intensity statistics (Rint > 0.15 suggests twinning) using SHELXL .
  • Refinement : Apply TWIN/BASF commands in SHELXL to model twin domains (e.g., twin law [-100/0-10/00-1]) .
  • Validation : Check residual electron density maps (Δρ < 0.5 eÅ⁻³) to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.